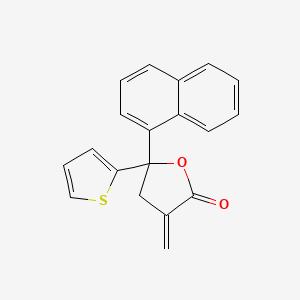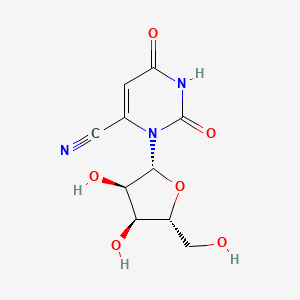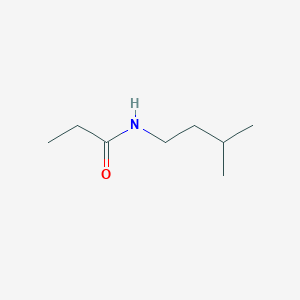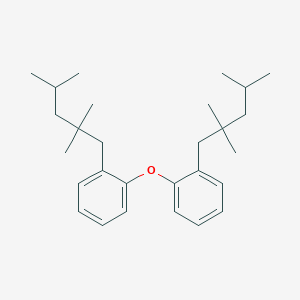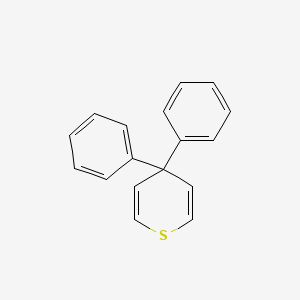![molecular formula C13H4Br8O B14463916 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 66165-56-8](/img/structure/B14463916.png)
1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene: is a brominated aromatic compound known for its flame-retardant properties. This compound is part of the polybrominated diphenyl ethers (PBDEs) family, which are widely used in various industrial applications to enhance fire resistance in materials such as plastics, textiles, and electronics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene typically involves the bromination of benzene derivatives. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions in reactors designed to handle the exothermic nature of the process. The reaction conditions are carefully monitored to ensure the complete bromination of the benzene ring and the phenoxy group. The final product is purified through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various brominated phenols and quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include brominated phenols, quinones, and less brominated benzene derivatives .
科学研究应用
Chemistry: In chemistry, 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is used as a flame retardant in various materials. Its high bromine content makes it effective in reducing the flammability of polymers and textiles .
Biology and Medicine: Research in biology and medicine has explored the endocrine-disrupting potential of this compound. Studies have shown that it can interfere with hormone signaling pathways, leading to potential health risks .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, electronics, and textiles. Its ability to enhance fire resistance makes it valuable in applications where safety is a priority .
作用机制
The mechanism of action of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene involves its interaction with free radicals during combustion. The bromine atoms in the compound release bromine radicals, which react with the free radicals generated during the combustion process. This reaction helps to terminate the free radical chain reactions, thereby slowing down or preventing the spread of fire .
相似化合物的比较
Decabromodiphenyl Ether (DBDPE): Another widely used flame retardant with similar brominated structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene and textiles.
Tetrabromobisphenol A (TBBPA): Commonly used in electronic circuit boards.
Uniqueness: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is unique due to its specific bromination pattern, which provides a balance between high flame retardancy and lower environmental persistence compared to some other PBDEs .
属性
CAS 编号 |
66165-56-8 |
|---|---|
分子式 |
C13H4Br8O |
分子量 |
815.4 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Br8O/c14-4-1-6(15)13(7(16)2-4)22-3-5-8(17)10(19)12(21)11(20)9(5)18/h1-2H,3H2 |
InChI 键 |
PMRHEZFNKWOYRU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
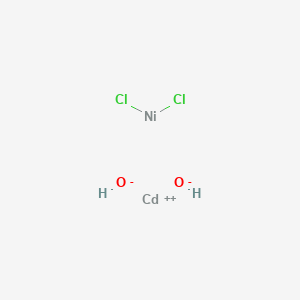
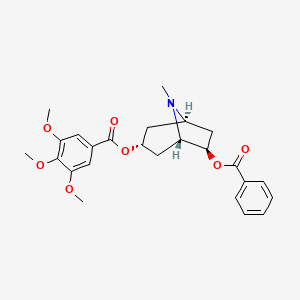
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
